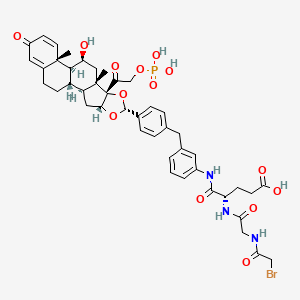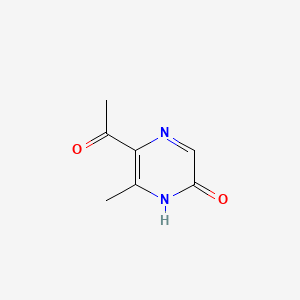
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a methyl group attached to the pyrazine ring, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction leads to the formation of the pyrazine ring through cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(5-Hydroxy-2-methyl-pyrazin-3-YL)ethanone
- 1-(5-Hydroxy-4-methyl-pyrazin-2-YL)ethanone
- 1-(5-Hydroxy-3-ethyl-pyrazin-2-YL)ethanone
Comparison: Compared to its analogs, 1-(5-Hydroxy-3-methyl-pyrazin-2-YL)ethanone is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-acetyl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-7(5(2)10)8-3-6(11)9-4/h3H,1-2H3,(H,9,11) |
InChI Key |
SSHCPAXLAZCICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC(=O)N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


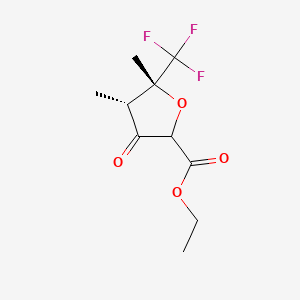
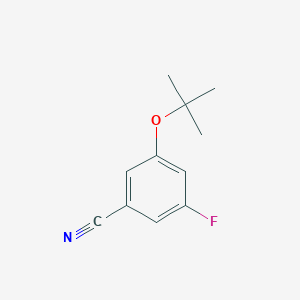
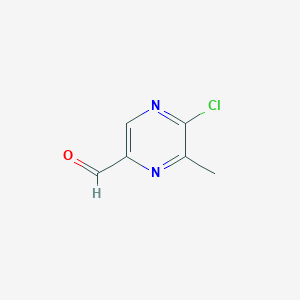
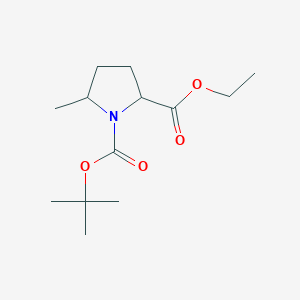
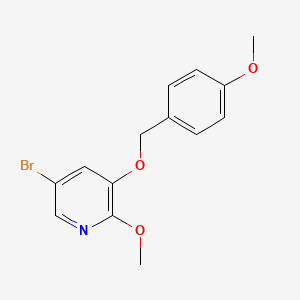
![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
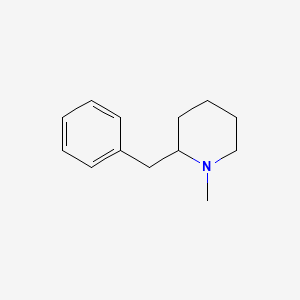
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
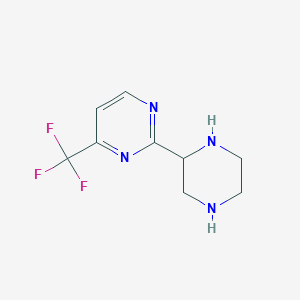
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)

